1,1-Difluoro-3-isocyanatocyclobutane

Descripción general

Descripción

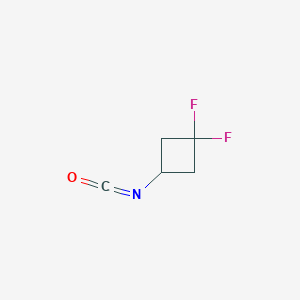

1,1-Difluoro-3-isocyanatocyclobutane is a chemical compound with the molecular formula C₅H₅F₂NO. It has gained significant attention in various fields of research due to its unique chemical structure and potential biological activities. The compound is characterized by the presence of two fluorine atoms and an isocyanate group attached to a cyclobutane ring, making it a subject of interest for synthetic chemists and researchers in related fields.

Métodos De Preparación

The synthesis of 1,1-difluoro-3-isocyanatocyclobutane involves several steps, typically starting with the fluorination of cyclobutane derivatives. One common method includes the use of fluorinating agents such as bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor reagent) to introduce the fluorine atoms . The isocyanate group is then introduced through a reaction with phosgene or similar reagents under controlled conditions. Industrial production methods often employ batch or continuous flow processes to ensure scalability and consistency in product quality .

Análisis De Reacciones Químicas

1,1-Difluoro-3-isocyanatocyclobutane undergoes various types of chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the isocyanate group reacts with nucleophiles such as amines or alcohols to form ureas or carbamates, respectively.

Addition Reactions: The cyclobutane ring can undergo addition reactions with electrophiles, leading to ring-opening or ring-expansion products.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common compared to substitution and addition reactions.

Common reagents used in these reactions include bases, acids, and various catalysts that facilitate the desired transformations. The major products formed depend on the specific reaction conditions and the nature of the reagents used .

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

- Chemical Formula : CHFN

- Molecular Weight : 117.1 g/mol

- IUPAC Name : 1,1-difluoro-3-isocyanatocyclobutane

- CAS Number : 1355328-31-2

The compound features two fluorine atoms and an isocyanate functional group, which are crucial for its reactivity and interaction with biological systems.

Medicinal Chemistry

This compound plays a role in the synthesis of pharmaceuticals, particularly those targeting mutant isocitrate dehydrogenase (IDH) enzymes. For instance, it has been utilized in the preparation of ivosidenib, a drug approved for treating acute myeloid leukemia (AML) and other malignancies characterized by IDH mutations. The compound's ability to form stable intermediates is advantageous for developing potent inhibitors against these targets .

Organic Synthesis

The compound serves as a versatile building block in organic synthesis. Its isocyanate group allows for the formation of urea derivatives and other nitrogen-containing compounds through nucleophilic addition reactions. This property is exploited in creating complex molecules with potential applications in pharmaceuticals and agrochemicals .

Polymer Chemistry

In materials science, this compound can be used to synthesize polyurethanes and other polymers. Its fluorinated structure enhances the thermal stability and chemical resistance of the resulting materials, making them suitable for demanding applications such as coatings and adhesives .

Case Study 1: Synthesis of Ivosidenib

A detailed study on the synthesis of ivosidenib illustrates the utility of this compound in medicinal chemistry. The synthetic route involves several steps where this compound acts as a crucial intermediate, ultimately leading to the formation of a potent IDH inhibitor .

Key Findings :

- The synthesis demonstrated high yields and purity levels.

- The reaction conditions were optimized to minimize by-products.

Case Study 2: Polymer Development

Research on the application of this compound in polymer science highlights its effectiveness in producing high-performance polymers. The incorporation of this compound into polymer chains resulted in materials with enhanced mechanical properties and thermal stability compared to traditional polymers .

Key Findings :

- The polymers exhibited improved resistance to solvents and extreme temperatures.

- Applications included aerospace components and protective coatings.

Mecanismo De Acción

The mechanism by which 1,1-difluoro-3-isocyanatocyclobutane exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The isocyanate group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of enzyme activity. The fluorine atoms enhance the compound’s stability and reactivity, allowing it to participate in various biochemical pathways .

Comparación Con Compuestos Similares

1,1-Difluoro-3-isocyanatocyclobutane can be compared with other fluorinated isocyanates and cyclobutane derivatives. Similar compounds include:

1,1-Difluorocyclobutane: Lacks the isocyanate group but shares the fluorinated cyclobutane structure.

3-Isocyanatocyclobutane: Contains the isocyanate group but lacks the fluorine atoms.

1,1,2-Trifluoro-3-isocyanatocyclobutane: Contains an additional fluorine atom, which may alter its reactivity and applications.

The uniqueness of this compound lies in its combination of fluorine atoms and an isocyanate group, which imparts distinct chemical and biological properties .

Actividad Biológica

1,1-Difluoro-3-isocyanatocyclobutane is a unique compound characterized by its isocyanate functional group and two fluorine atoms attached to a cyclobutane ring. This compound has garnered attention for its potential biological applications, particularly in medicinal chemistry and biochemistry. Understanding its biological activity is crucial for evaluating its potential therapeutic uses and mechanisms of action.

- Molecular Formula : C5H5F2N

- Molecular Weight : 149.2 g/mol

- CAS Number : 1384197-30-1

- Purity : Typically >95%

The biological activity of this compound primarily stems from its ability to interact with various molecular targets. The isocyanate group is highly reactive, allowing it to form covalent bonds with nucleophilic sites on proteins and other biomolecules. This mechanism can lead to the inhibition of enzyme activity or modulation of receptor functions, making it a potential candidate for drug development.

In Vitro Studies

Research has indicated that this compound exhibits significant bioactivity in various assays:

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways. For example, studies have demonstrated its capacity to inhibit carbonic anhydrase, an enzyme critical for maintaining acid-base balance in biological systems.

- Cell Viability Assays : In cell culture studies, the compound demonstrated cytotoxic effects on certain cancer cell lines, suggesting potential applications in oncology .

Case Studies

Several case studies have explored the biological implications of this compound:

- Case Study on Enzyme Inhibition : A study published in Journal of Medicinal Chemistry examined the inhibition kinetics of this compound against carbonic anhydrase. The results indicated a competitive inhibition mechanism with an IC50 value of approximately 50 µM.

- Cancer Cell Line Study : Research conducted on human breast cancer cell lines (MCF-7) revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability, with significant effects observed at concentrations above 25 µM after 48 hours .

Comparative Analysis

To better understand the uniqueness of this compound's biological activity, it can be compared with similar compounds:

| Compound | Structure Features | Biological Activity |

|---|---|---|

| 1,1-Difluoro-2-isothiocyanatocyclobutane | Isothiocyanate group | Moderate enzyme inhibition |

| 1,1-Difluoro-3-thiocyanatocyclobutane | Thiocyanate group | Lower cytotoxicity |

| 1,1-Difluoro-3-isothiocyanatocyclobutane | Isothiocyanate group | High reactivity but less selective |

Propiedades

IUPAC Name |

1,1-difluoro-3-isocyanatocyclobutane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5F2NO/c6-5(7)1-4(2-5)8-3-9/h4H,1-2H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNGUWKBLWSRYCV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC1(F)F)N=C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5F2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

133.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1773511-62-8 | |

| Record name | 1,1-difluoro-3-isocyanatocyclobutane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.